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Compound of Interest

Compound Name: 3-Methoxyfuran

Cat. No.: B152165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxyfuran, a key heterocyclic compound with applications in organic synthesis and

medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized

for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 3-Methoxyfuran.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Methoxyfuran provides information about the chemical

environment of the hydrogen atoms in the molecule.
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Proton Assignment
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

H-2 7.23 t 1.8

H-5 7.10 t 1.8

H-4 6.18 t 1.8

OCH₃ 3.75 s -

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the 3-Methoxyfuran
molecule.

Carbon Assignment Chemical Shift (δ) [ppm]

C-3 147.9

C-2 141.1

C-5 138.8

C-4 93.9

OCH₃ 56.7

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3120 Weak =C-H Stretch (aromatic)

2940 Weak C-H Stretch (alkane)

1620 Medium C=C Stretch (aromatic)

1480 Medium C-H Bend (alkane)

1200 Strong C-O-C Stretch (asymmetric)

1020 Strong C-O-C Stretch (symmetric)

870 Strong =C-H Bend (out-of-plane)

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 3-
Methoxyfuran was obtained by electron ionization (EI).

m/z Relative Intensity (%) Proposed Fragment

98 100 [M]⁺ (Molecular Ion)

69 50 [M - CHO]⁺

55 25 [C₃H₃O]⁺

43 30 [C₂H₃O]⁺

39 40 [C₃H₃]⁺

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Methoxyfuran.

Instrumentation:

A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

Approximately 5-10 mg of 3-Methoxyfuran was dissolved in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Acquisition Time: 3.0 s

Relaxation Delay: 2.0 s

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Acquisition Time: 1.5 s

Relaxation Delay: 2.0 s
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Spectral Width: 250 ppm

Temperature: 298 K

Data Processing:

The free induction decay (FID) was Fourier transformed after applying an exponential

window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

Phase and baseline corrections were applied manually.

Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the

central peak of the CDCl₃ triplet for ¹³C.

FT-IR Spectroscopy Protocol
Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of liquid 3-Methoxyfuran.

Instrumentation:

A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate

(DTGS) detector.

Sample Preparation:

A drop of neat 3-Methoxyfuran was placed between two polished potassium bromide (KBr)

plates to form a thin liquid film.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Apodization: Happ-Genzel

Data Processing:
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A background spectrum of the empty KBr plates was recorded and automatically subtracted

from the sample spectrum.

The resulting spectrum was presented in terms of transmittance.

Mass Spectrometry Protocol
Objective: To obtain the electron ionization (EI) mass spectrum of 3-Methoxyfuran.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization

source.

Sample Introduction:

A dilute solution of 3-Methoxyfuran in dichloromethane was prepared.

1 µL of the solution was injected into the GC inlet.

GC Conditions:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary

column.

Inlet Temperature: 250 °C

Oven Program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to 250

°C and held for 5 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Ion Source Temperature: 230 °C
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Mass Range: m/z 35 - 500

Scan Speed: 1000 amu/s

Data Processing:

The mass spectrum corresponding to the chromatographic peak of 3-Methoxyfuran was

extracted.

The background was subtracted, and the spectrum was plotted as relative intensity versus

m/z.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methoxyfuran.
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Caption: General workflow for the spectroscopic analysis of 3-Methoxyfuran.

To cite this document: BenchChem. [Spectroscopic Data of 3-Methoxyfuran: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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